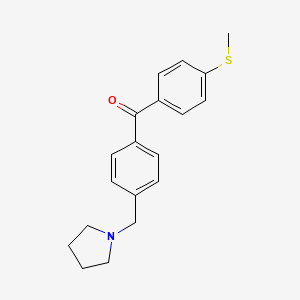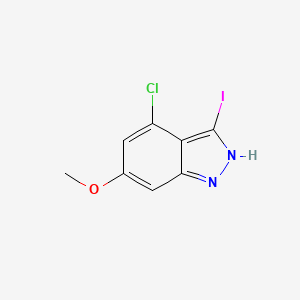
4-Pyrrolidinomethyl-4'-thiomethylbenzophenone
説明
科学的研究の応用
Synthesis and Functionalization of Polymers
One significant application of compounds related to 4-Pyrrolidinomethyl-4'-thiomethylbenzophenone is in the synthesis and functionalization of polymers. Researchers have developed efficient routes to incorporate protected thiol groups into polymers, which can then be deprotected and added to create functional polymers through thiol-ene coupling. This method facilitates the grafting of various functional groups onto polymers, enabling the production of materials with tailored properties for specific applications. The clean and scalable synthesis protocols contribute to the advancement of polymer chemistry, particularly in creating functional polymers with diverse applications in materials science (R. David & J. Kornfield, 2008).
Development of Fluorescent Probes
Another area of research involves the development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. This is crucial in chemical, biological, and environmental sciences, where detecting and differentiating toxic benzenethiols and biologically active aliphatic thiols is essential. The design of such probes involves complex molecules that can provide high selectivity and sensitivity, making them valuable tools for sensing applications in various scientific fields (Z. Wang et al., 2012).
Electrosynthesis and Electroreduction Studies
The electrosynthesis and electroreduction of organic molecules, including derivatives of benzophenones, represent another area of application. By using asymmetric electrodes, researchers can achieve stereoselective electroreduction, which is vital in synthesizing enantiomerically pure compounds. This research contributes to understanding the mechanisms of electrochemical reactions and their applications in organic synthesis, offering potential pathways for developing new synthetic methods (Marion Schwientek et al., 1999).
Analytical Characterization of Substituted Cathinones
Analytical characterization of pyrrolidinyl substituted cathinones, which are structurally related to 4-Pyrrolidinomethyl-4'-thiomethylbenzophenone, provides insights into the properties and fragmentation patterns of these compounds. This research is crucial for forensic and toxicological analysis, as it aids in the identification and understanding of novel psychoactive substances. The detailed study of their mass spectrometric properties helps in developing analytical methods for detecting these substances in various matrices (Zhenhua Qian et al., 2017).
Novel Polyimides Synthesis
The synthesis of novel polyimides incorporating aromatic diamines is an important application in materials science. These polyimides exhibit exceptional properties such as solubility in organic solvents, high thermal stability, and excellent mechanical properties, making them suitable for high-performance applications. The inclusion of pyridine and other aromatic units in the polymer backbone contributes to their outstanding characteristics (Xiaolong Wang et al., 2006).
特性
IUPAC Name |
(4-methylsulfanylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWCROJZLJYFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642741 | |
| Record name | [4-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidinomethyl-4'-thiomethylbenzophenone | |
CAS RN |
898776-23-3 | |
| Record name | Methanone, [4-(methylthio)phenyl][4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,7-Dibromobenzo[d]thiazol-2-ol](/img/structure/B1613177.png)


![7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613181.png)
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613182.png)

![2-Bromo-5,7-dichlorobenzo[d]thiazole](/img/structure/B1613189.png)
![6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613190.png)
